molecular formula C19H20O5 B1195631 Eugarzasidine I CAS No. 53625-15-3

Eugarzasidine I

Cat. No. B1195631
CAS RN: 53625-15-3
M. Wt: 328.4 g/mol
InChI Key: XJRMFKRYVTYFPN-UHFFFAOYSA-N
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Description

Eugarzasidine I is a natural product that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a member of the azaspiracid family of compounds, which are known for their potent toxicity towards marine organisms. However, Eugarzasidine I has been found to possess unique properties that make it a promising candidate for further research.

Scientific Research Applications

1. Antitumor Activity in Advanced Colorectal Carcinoma

Eugarzasidine I has been explored for its potential in cancer therapy. Research involving 5-Ethynyluracil (EU; 776C85), a related compound, showed that it enhances the antitumor activity and therapeutic index of 5-fluorouracil (FUra) in rats with advanced colon carcinoma. This combination produced 100% complete and sustained tumor regression in both tested schedules, indicating the potential of Eugarzasidine I analogs in cancer treatment (Cao, Rustum, & Spector, 1994).

2. Modulation of Drug Efficacy and Therapeutic Index

Eugarzasidine I and its analogs have shown promising results in modulating the efficacy of other drugs. The study on EU as a modulator for FUra in colorectal carcinoma suggests a broader application for Eugarzasidine I derivatives in enhancing the therapeutic efficacy of other drugs, especially in cancer treatment (Cao, Rustum, & Spector, 1994).

3. Exploring New Drug Discovery Avenues

Eugarzasidine I's structural and functional properties could be significant in the broader context of drug discovery and development. The research into its analogs like EU offers insights into novel chemical frameworks and mechanisms that can be employed in developing new therapeutic agents, particularly in addressing challenging diseases like cancer (Drews, 2000).

4. Pharmacological Properties and Applications

The pharmacological properties of Eugarzasidine I, inferred from studies on similar compounds, suggest potential applications in various therapeutic areas, including oncology and possibly beyond. Understanding its mechanism of action can lead to new therapeutic strategies, especially in diseases where current treatments are limited or ineffective (Giacomini et al., 2007).

properties

IUPAC Name

5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRMFKRYVTYFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968395
Record name 5'-(Furan-3-yl)-7-methyl-3,5,5a,7,8,8a-hexahydrospiro[naphtho[1,8-bc]furan-6,3'-oxolane]-2,2'(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eugarzasidine I

CAS RN

53625-15-3, 72541-00-5
Record name TEUCVIDIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TEUCVIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5'-(Furan-3-yl)-7-methyl-3,5,5a,7,8,8a-hexahydrospiro[naphtho[1,8-bc]furan-6,3'-oxolane]-2,2'(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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